3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate
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Overview
Description
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate typically involves the reaction of oxazolidinone derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,3-oxazolidin-4-yl acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
2-Oxo-1,3-oxazolidin-4-yl methyl acetate: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
917908-17-9 |
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Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)12-4-2-3-7-5-13-8(11)9-7/h2-3,7H,4-5H2,1H3,(H,9,11) |
InChI Key |
ASOAEZPKUIZSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC1COC(=O)N1 |
Origin of Product |
United States |
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